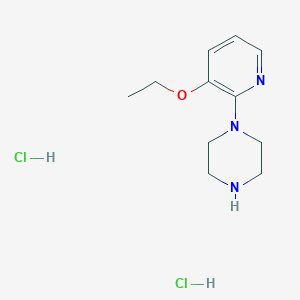

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYHLRGROZBCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine with piperazine and ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The process is monitored using advanced analytical techniques to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated as a lead candidate for developing novel antidepressants due to its structural similarity to other piperazine derivatives that exhibit a wide range of biological activities. Studies have shown that modifications to the piperazine structure can significantly influence pharmacological profiles, including receptor affinity and therapeutic efficacy.

Potential Therapeutic Uses

- Antidepressant Activity : Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression.

- Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties, suggesting potential applications in anxiety disorders.

- Antimicrobial Activity : Preliminary studies have indicated that 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride may exhibit antimicrobial properties against various bacterial strains .

Mechanistic Studies

The compound has been employed in studies aiming to elucidate the mechanisms of action for various biological targets. For instance, investigations into its interaction with human dihydroorotate dehydrogenase (DHODH) have provided insights into its potential role as an antiviral agent. Compounds that inhibit DHODH are known to affect viral replication processes .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and proliferation in cancer cell lines. Its anticancer properties are being explored further, particularly against pancreatic and breast cancer cells .

Synthesis and Modification

The synthesis of this compound typically involves various methods such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. The ability to modify the piperazine structure allows researchers to tailor the compound's properties for specific applications.

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals distinct differences in biological activity based on substitution patterns. Below is a summary table highlighting some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Methoxypyridin-2-yl)piperazine | Methoxy group at the 3-position | Potentially different receptor affinity profiles |

| 1-(4-Pyridinyl)piperazine | Pyridine substituted at the para position | Different pharmacological activity |

| 1-(3-Pyridyl)piperazine | Pyridine substituted at the meta position | Variations in solubility and bioavailability |

The ethoxy substitution in this compound is believed to enhance lipophilicity and binding interactions compared to other derivatives, potentially improving its therapeutic profile .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Pharmacological Activity Comparison

- Trimetazidine Dihydrochloride : Acts as a coronary vasodilator by inhibiting fatty acid oxidation, with antioxidant properties mitigating ischemia-reperfusion injury .

- Hydroxyzine Dihydrochloride : Blocks histamine H1 receptors, used for allergy relief and anxiolysis .

- GBR 12783: Selectively inhibits dopamine reuptake (IC50 = 1.8 nM), highlighting the role of bulky aryl groups in targeting monoamine transporters .

- Serotonergic Derivatives : Compounds like 1-(m-trifluoromethylphenyl)piperazine show 5-HT1B receptor selectivity (65-fold over 5-HT1A), suggesting that pyridine/aryl substituents influence receptor subtype specificity .

Target Compound Implications : The 3-ethoxypyridin-2-yl group may confer mixed serotonergic/dopaminergic activity, similar to 1-(4-methoxyphenyl)piperazine derivatives, which exhibit stimulant properties . However, ethoxy groups could reduce mutagenic risks associated with nitrosation compared to unsubstituted piperazines .

Biological Activity

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 248.20 g/mol. It features a piperazine ring substituted with a 3-ethoxypyridine moiety, which enhances its solubility and bioactivity in aqueous environments due to the presence of two hydrochloride ions associated with the piperazine nitrogen atoms.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression.

- Antioxidant Properties : Studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress, suggesting potential benefits in neurodegenerative diseases .

- Antimicrobial Activity : The compound has been investigated for its effects against various pathogens, indicating its role as a potential antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Neurotransmitter Systems : The compound may influence the turnover of serotonin and dopamine, which are critical in mood regulation and cognitive functions.

- Oxidative Stress Modulation : It has been observed to reduce reactive oxygen species (ROS) production, thereby stabilizing mitochondrial function and promoting cell survival in oxidative stress conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antidepressant | Modulates serotonin and dopamine levels | |

| Antioxidant | Protects against oxidative damage | |

| Antimicrobial | Effective against various pathogens |

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of piperazine derivatives found that compounds similar to this compound significantly reduced HO-induced oxidative damage in SH-SY5Y cells at concentrations as low as 20 μM. This suggests a promising avenue for treating neurodegenerative disorders linked to oxidative stress .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Psychiatric Disorders : Its antidepressant properties could be harnessed in developing new treatments for depression and anxiety disorders.

- Neurodegenerative Diseases : The antioxidant effects may provide a protective mechanism against diseases like Alzheimer's and Parkinson's.

- Infectious Diseases : Its antimicrobial properties could be explored further for potential use in treating bacterial or fungal infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.